molecular formula C6H11N3 B6297162 1-(4-Imidazolyl)-N,N-dimethylmethanamine CAS No. 104926-40-1

1-(4-Imidazolyl)-N,N-dimethylmethanamine

Cat. No.: B6297162
CAS No.: 104926-40-1
M. Wt: 125.17 g/mol
InChI Key: HPBONENNTKTILZ-UHFFFAOYSA-N
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Description

1-(4-Imidazolyl)-N,N-dimethylmethanamine is a chemical compound characterized by the presence of an imidazole ring attached to a dimethylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Imidazolyl)-N,N-dimethylmethanamine typically involves the reaction of imidazole derivatives with dimethylamine. One common method includes the alkylation of 4-imidazolecarboxaldehyde with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Imidazolyl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated imidazole derivatives react with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogenated imidazole derivatives, nucleophiles (amines, thiols); reactions often require catalysts or specific solvents to proceed efficiently.

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

1-(4-Imidazolyl)-N,N-dimethylmethanamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.

    Industry: In industrial applications, it is used in the synthesis of dyes, catalysts, and other functional materials.

Comparison with Similar Compounds

    Histamine: A biogenic amine with a similar imidazole structure, involved in immune responses and neurotransmission.

    Imidazole: The parent compound of the imidazole family, widely used in organic synthesis and as a ligand in coordination chemistry.

    1-Methylimidazole: A methylated derivative of imidazole, used in various chemical reactions and as a solvent.

Uniqueness: 1-(4-Imidazolyl)-N,N-dimethylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets sets it apart from other imidazole derivatives.

Properties

IUPAC Name

1-(1H-imidazol-5-yl)-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-9(2)4-6-3-7-5-8-6/h3,5H,4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBONENNTKTILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CN=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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